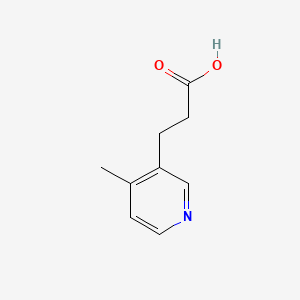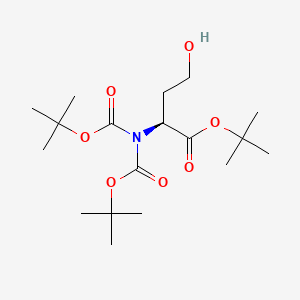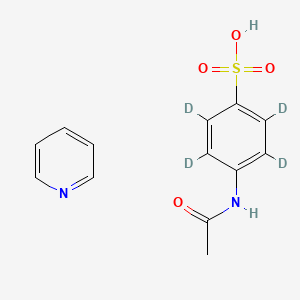
N-Benzyl Carvedilol-d5
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Applications De Recherche Scientifique
Études pharmacocinétiques
« N-Benzyl Carvedilol-d5 » peut être utilisé dans les études pharmacocinétiques. Une méthode d'extraction et de quantification du carvedilol, de l'énalaprilat et du perindoprilat dans le plasma humain utilisant la chromatographie liquide haute performance avec détection par spectrométrie de masse en tandem (LC-MS/MS) a été développée et validée . Cette méthode a facilité l'analyse du carvedilol, de l'énalaprilat et du perindoprilat dans le plasma humain prélevé chez des adultes dans le cadre d'une étude pharmacocinétique pilote .
Détermination de l'observance chez les patients atteints d'insuffisance cardiaque
Ce composé peut être utilisé pour déterminer l'observance chez les patients atteints d'insuffisance cardiaque traités par du carvedilol, de l'énalapril et du perindopril . Une mauvaise observance des traitements de l'insuffisance cardiaque entraîne de mauvais résultats de santé et une augmentation des coûts de santé .
Analyse structurale des cristaux
Un sel 1:1 de carvedilol, un médicament antihypertenseur, avec de l'acide DL-mandélique (DL-MA) a été cristallisé à partir d'éthanol et la structure a été caractérisée par diffraction de rayons X sur monocristal . Cela a révélé la formation de sel par transfert d'un proton acide du groupe COOH de MA vers le groupe amino secondaire aliphatique (acyclique) NH du carvedilol .
Amélioration de la solubilité
La solubilité du carvedilol peut être améliorée en formant un sel avec l'acide DL-mandélique . Le taux de dissolution intrinsèque du sel était environ 10,7 fois plus rapide que le carvedilol seul dans un tampon à pH 6,8 .
Amélioration de la biodisponibilité
Le carvedilol a une faible biodisponibilité (25 %) lorsqu'il est administré par voie orale, ce qui pourrait être attribué à son métabolisme important de premier passage . L'utilisation de « this compound » dans diverses formulations pourrait potentiellement améliorer sa biodisponibilité.
Traitement de l'hypertension
Le carvedilol est un bêtabloqueur non sélectif de troisième génération utilisé pour traiter l'hypertension <svg class="icon" height="16" p-id="173
Mécanisme D'action
- Target of Action :
- Role :
- β-AR Blockade : Carvedilol inhibits exercise-induced tachycardia by blocking β-ARs . This action helps regulate heart rate and reduces the workload on the heart.
- α1-AR Blockade : By blocking α1-ARs, carvedilol relaxes smooth muscle in blood vessels, leading to reduced peripheral vascular resistance and overall blood pressure reduction .
- Role :
Analyse Biochimique
Biochemical Properties
N-Benzyl Carvedilol-d5, like Carvedilol, is expected to interact with various enzymes and proteins. Carvedilol is known to interact with beta-adrenergic receptors, blocking their activity . The S(-) enantiomer of Carvedilol has a higher affinity for cardiac beta1 and beta2 receptors, while the R(+) enantiomer primarily blocks alpha1 receptors . As a derivative, this compound may exhibit similar interactions, but specific studies are needed to confirm this.
Cellular Effects
The cellular effects of this compound are not well-studied. Carvedilol is known to have significant effects on various types of cells, particularly cardiac cells . It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
The molecular mechanism of this compound is not fully understood. Carvedilol’s mechanism of action involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . Carvedilol is known to block beta-adrenergic receptors, reducing the effects of adrenaline and noradrenaline on the heart, and thus reducing heart rate and blood pressure
Temporal Effects in Laboratory Settings
The temporal effects of this compound in laboratory settings are not well-documented. Studies on Carvedilol have shown that it can have long-term effects on cellular function
Dosage Effects in Animal Models
The effects of this compound at different dosages in animal models are not well-studied. Studies on Carvedilol have shown that its effects can vary with different dosages
Metabolic Pathways
This compound is expected to be involved in similar metabolic pathways as Carvedilol. Carvedilol is metabolized via aromatic ring and side-chain hydroxyl group oxidative Phase I reactions, mediated mainly by CYP2D6 (and to a lesser extent, CYP2C9). These are followed by Phase II conjugating reactions (glucuronidation, hydrophilic for renal; sulfation, lipophilic for hepatic/biliary tract elimination) .
Subcellular Localization
The subcellular localization of this compound is not well-studied. Understanding the subcellular localization of a protein or compound can provide valuable insights into its activity or function
Propriétés
IUPAC Name |
1-(9H-carbazol-4-yloxy)-3-[2-(2-methoxyphenoxy)ethyl-[(2,3,4,5,6-pentadeuteriophenyl)methyl]amino]propan-2-ol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H32N2O4/c1-35-28-15-7-8-16-29(28)36-19-18-33(20-23-10-3-2-4-11-23)21-24(34)22-37-30-17-9-14-27-31(30)25-12-5-6-13-26(25)32-27/h2-17,24,32,34H,18-22H2,1H3/i2D,3D,4D,10D,11D |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FFZGDNBZNMTOCK-GKEZVZEKSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1OCCN(CC2=CC=CC=C2)CC(COC3=CC=CC4=C3C5=CC=CC=C5N4)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1[2H])[2H])CN(CCOC2=CC=CC=C2OC)CC(COC3=CC=CC4=C3C5=CC=CC=C5N4)O)[2H])[2H] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H32N2O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
501.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![2-Bromo-1-[(2S,3R)-3-methyloxolan-2-yl]ethan-1-one](/img/structure/B589937.png)


![N-(4-{4-Cyano-2-[(furan-2-yl)methylidene]-5-oxo-2,5-dihydrofuran-3-yl}phenyl)butane-1-sulfonamide](/img/structure/B589941.png)
![N-[2-[acetyl(methyl)amino]propyl]-N-methylacetamide](/img/structure/B589944.png)




![1-Benzyl-3-[3-(diethylamino)propoxy]-1h-indazole](/img/structure/B589954.png)

![3-Methyl-1,4,5,6-tetrahydrocyclopenta[b]pyrrole-2-carbaldehyde](/img/structure/B589956.png)

